Piperalin

Description

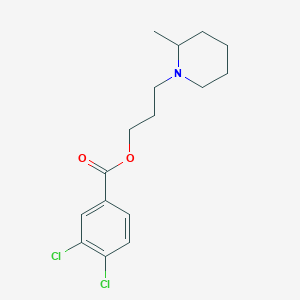

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2NO2/c1-12-5-2-3-8-19(12)9-4-10-21-16(20)13-6-7-14(17)15(18)11-13/h6-7,11-12H,2-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGLBXYQOMFXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032634 | |

| Record name | Piperalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [Hawley] | |

| Record name | Piperalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156-157 °C @ 20 mm Hg | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

71.1 C / 160 F | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility: 3-5 g/100 ml in acetonitrile, 5-10 g/100 ml in hexane, and 5-10 g/100 ml in methanol, Miscible in acetone, chloroform, dichloromethane, ethyl acetate, and toluene., Miscible with paraffin hydrocarbon, aromatic hydrocarbon, and chlorinated hydrocarbon solvents., In water, 20 mg/l, temp not specified | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 g/cu cm | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous amber liquid | |

CAS No. |

3478-94-2 | |

| Record name | Piperalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3478-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003478942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-METHYLPIPERIDINO)PROPYL 3,4-DICHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55ZQC8F9JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 208 °C | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Piperalin's Impact on Ergosterol Biosynthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ergosterol and its Importance in Fungi

Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells. It is a vital component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] The unique presence of ergosterol in fungi makes the ergosterol biosynthesis pathway a primary target for the development of antifungal agents, as its inhibition can lead to fungal cell death with minimal off-target effects in humans.[1]

The Ergosterol Biosynthesis Pathway: A Complex Multi-Enzyme Process

The synthesis of ergosterol is a complex metabolic pathway involving a series of enzymatic reactions that convert acetyl-CoA into the final ergosterol product. This pathway can be broadly divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the conversion of squalene to ergosterol.[3][4][5] The latter part of the pathway, from lanosterol to ergosterol, involves a series of demethylation, isomerization, desaturation, and reduction reactions, each catalyzed by a specific enzyme. These enzymes are prime targets for various classes of antifungal drugs.[1][2]

Below is a diagram illustrating the key steps in the late-stage ergosterol biosynthesis pathway, starting from Lanosterol.

Piperalin's Mechanism of Action: Inhibition of Sterol Δ8→Δ7-isomerase

Research has identified the specific target of piperalin within the ergosterol biosynthesis pathway. Piperalin acts as a potent inhibitor of the enzyme sterol Δ8→Δ7-isomerase , which is encoded by the ERG2 gene.[6] This enzyme catalyzes the crucial isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring, converting fecosterol (a Δ8-sterol) to episterol (a Δ7-sterol).[6]

By inhibiting this step, piperalin leads to a depletion of ergosterol in the fungal cell membrane. Concurrently, this inhibition causes an accumulation of the upstream intermediate, fecosterol , and other Δ8-sterols.[6] The altered sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

Quantitative Data on Piperalin's Effects

A comprehensive review of the available scientific literature reveals a notable absence of specific quantitative data regarding piperalin's inhibitory effects.

Table 1: Quantitative Data on Piperalin's Inhibition of Ergosterol Biosynthesis

| Parameter | Fungal Species | Value | Reference |

| IC50 (Sterol Δ8→Δ7-isomerase) | Microdochium nivale | Not Reported | [6] |

| Sterol Composition Analysis | Microdochium nivale | Accumulation of Δ8-sterols; specific percentages not reported. | [6] |

As indicated in the table, while the qualitative effect of Δ8-sterol accumulation has been documented, the precise IC50 value of piperalin against sterol Δ8→Δ7-isomerase and the percentage changes in the sterol profile of treated fungi have not been published. This lack of quantitative data represents a significant gap in the complete understanding of piperalin's potency and its precise impact on fungal physiology.

Experimental Protocols

The elucidation of piperalin's mechanism of action relies on several key experimental procedures. While specific, detailed protocols from the original research on piperalin are not fully available, this section outlines the general methodologies employed in such studies.

Fungal Culture and Treatment

A generalized workflow for preparing fungal cultures for sterol analysis is depicted below.

Sterol Extraction and Analysis

The analysis of fungal sterol composition is typically performed using gas chromatography-mass spectrometry (GC-MS). A general outline of the protocol is as follows:

-

Saponification: The harvested and dried fungal mycelia are subjected to alkaline saponification, usually with a solution of potassium hydroxide in ethanol or methanol. This process breaks down cell membranes and releases the sterols.

-

Extraction: The non-saponifiable lipids, which include the sterols, are then extracted from the aqueous mixture using a non-polar solvent such as n-hexane or petroleum ether.

-

Derivatization (Optional but Recommended): To improve their volatility and chromatographic properties for GC-MS analysis, the extracted sterols are often derivatized. A common method is silylation, which replaces the active hydrogen of the sterol's hydroxyl group with a trimethylsilyl (TMS) group.

-

GC-MS Analysis: The derivatized (or underivatized) sterol extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC): The different sterols in the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated sterols elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each sterol, allowing for its identification by comparison to known standards and spectral libraries.

-

-

Quantification: The amount of each sterol is determined by integrating the area of its corresponding peak in the chromatogram. The relative percentage of each sterol in the total sterol pool can then be calculated.

In Vitro Sterol Δ8→Δ7-isomerase Inhibition Assay

While the specific protocol used for piperalin has not been detailed in the literature, a general approach for an in vitro enzyme inhibition assay would involve the following steps:

-

Enzyme Preparation: A cell-free extract containing the sterol Δ8→Δ7-isomerase is prepared from the target fungus. This typically involves disrupting the fungal cells and isolating the microsomal fraction, where the enzyme is located.

-

Substrate Preparation: The substrate for the enzyme, typically a radiolabeled version of a Δ8-sterol like fecosterol, is synthesized or obtained commercially.

-

Inhibition Assay: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of the inhibitor (piperalin). A control reaction without the inhibitor is also run.

-

Product Separation and Detection: After a set incubation period, the reaction is stopped, and the sterols are extracted. The substrate and the product (a Δ7-sterol) are then separated using a chromatographic technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification of Inhibition: The amount of product formed in the presence of the inhibitor is compared to the amount formed in the control reaction. From this data, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (the IC50 value) can be determined.

Conclusion and Future Directions

Piperalin's established mechanism of action is the inhibition of sterol Δ8→Δ7-isomerase in the ergosterol biosynthesis pathway, leading to the accumulation of Δ8-sterols and a depletion of ergosterol. This disruption of the fungal cell membrane's composition and function underlies its antifungal activity.

However, a significant knowledge gap exists concerning the quantitative aspects of piperalin's effects. Future research should focus on determining the IC50 value of piperalin against the purified sterol Δ8→Δ7-isomerase from various fungal species. Furthermore, detailed quantitative analysis of the changes in the entire sterol profile of fungi treated with piperalin would provide a more complete picture of its impact on fungal physiology. Such data would be invaluable for structure-activity relationship studies and the development of new, more potent antifungal agents targeting the ergosterol biosynthesis pathway.

References

- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the target compound 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate. This document details the chemical reactions, experimental procedures, and purification strategies necessary for obtaining a high-purity final product.

Synthesis Pathway

The synthesis of 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate is achieved through a two-step process. The first step involves the preparation of the acyl chloride, 3,4-dichlorobenzoyl chloride, from 3,4-dichlorobenzoic acid. The second and final step is an esterification reaction between 3-(2-methylpiperidin-1-yl)propan-1-ol and the newly synthesized 3,4-dichlorobenzoyl chloride.

The Solubility Profile of Piperalin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of piperalin, a fungicide used in agricultural and horticultural settings. The information contained herein is intended for researchers, scientists, and professionals in drug development and related fields, offering consolidated data, detailed experimental methodologies, and visual representations of key processes to support laboratory work and scientific understanding.

Quantitative Solubility Data

The solubility of an active ingredient is a critical parameter influencing its formulation, bioavailability, and environmental fate. Piperalin exhibits a varied solubility profile across common laboratory solvents. While it is largely miscible with many organic solvents, its aqueous solubility is limited. The following table summarizes the available quantitative data.

| Solvent | Solubility | Temperature | pH | Source(s) |

| Water | 20 mg/L | 20°C | 7 | [1][2] |

| Water | 200 ppm (mg/L) | 25°C | Not Specified | [3] |

| Acetonitrile | 3 - 5 g/100 mL | Not Specified | Not Applicable | [1][3] |

| Hexane | 5 - 10 g/100 mL | Not Specified | Not Applicable | [1][3] |

| Methanol | 5 - 10 g/100 mL | Not Specified | Not Applicable | [1][3] |

| Acetone | Miscible | Not Specified | Not Applicable | [1][3] |

| Chloroform | Miscible | Not Specified | Not Applicable | [1][3] |

| Dichloromethane | Miscible | Not Specified | Not Applicable | [1][3] |

| Ethyl Acetate | Miscible | Not Specified | Not Applicable | [1][3] |

| Toluene | Miscible | Not Specified | Not Applicable | [1][3] |

Note: A discrepancy exists in the reported aqueous solubility values between sources. Researchers should verify this parameter under their specific experimental conditions.

Experimental Protocols for Solubility Determination

While specific, detailed protocols for piperalin are not widely published, standard laboratory methods for determining the solubility of chemical compounds are applicable. The following sections describe a representative "shake-flask" method, which is a common and reliable approach.

Principle: The Shake-Flask Method

The shake-flask method is considered the gold standard for solubility determination. It involves saturating a solvent with a solute by allowing the mixture to equilibrate over a defined period. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

Piperalin (analytical standard)

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.[4]

Procedure

-

Preparation: Add an excess amount of piperalin to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Visual inspection should confirm the continued presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, immediately filter the aliquot using a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of calibration standards of piperalin in the same solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the sample using a validated analytical method, such as HPLC-UV or GC, to determine the concentration of piperalin in the saturated solution.[4][5][6]

-

Visualized Workflows and Pathways

Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis

Piperalin functions as a fungicide by inhibiting the sterol Δ8-Δ7-isomerase enzyme in fungi.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and ultimately, cell death.

Caption: Piperalin's inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of a compound like piperalin.

Caption: Workflow for shake-flask solubility determination.

References

In Vitro Antifungal Spectrum of Piperalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperalin is a fungicide known for its efficacy against powdery mildews on ornamental plants.[1] Its mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1] Specifically, Piperalin acts as a potent inhibitor of the sterol Δ8→Δ7-isomerase enzyme, a critical component in the ergosterol production pathway.[1][2] This guide summarizes the currently available data on the in vitro antifungal spectrum of Piperalin, details its mechanism of action, and provides generalized experimental protocols for antifungal susceptibility testing. It is important to note that while the mechanism of action is well-defined, comprehensive public data on its in vitro activity against a broad spectrum of fungal species, including quantitative data such as Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs), is limited.

Antifungal Spectrum of Piperalin

The documented antifungal activity of Piperalin is primarily focused on phytopathogenic fungi. The following table summarizes the known in vitro antifungal spectrum of Piperalin based on available literature.

Table 1: Summary of In Vitro Antifungal Activity of Piperalin

| Fungal Species | Activity Noted | Reference |

| Ustilago maydis | Potent inhibitor of growth and ergosterol biosynthesis in sporidia. | [1] |

| Microdochium nivale | Sensitive in in vivo laboratory assays; accumulates Δ8-sterols, indicating inhibition of sterol Δ8→Δ7-isomerase. | [1][2] |

| Powdery Mildews (general) | Used for control on ornamental plants. | [1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Piperalin's antifungal effect stems from its ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes that regulates membrane fluidity and integrity. The specific target of Piperalin is the enzyme sterol Δ8→Δ7-isomerase.[1][2] Inhibition of this enzyme disrupts the conversion of fecosterol to episterol, leading to an accumulation of toxic Δ8-sterols and a depletion of ergosterol in the fungal cell membrane. This ultimately compromises membrane function, leading to the inhibition of fungal growth.

Caption: Mechanism of action of Piperalin in the ergosterol biosynthesis pathway.

Experimental Protocols

While specific, detailed published protocols for determining the in vitro antifungal spectrum of Piperalin are scarce, the following sections outline generalized and standard methodologies that can be adapted for this purpose.

Broth Microdilution Method for MIC Determination

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Piperalin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Standardized fungal inoculum (0.5 McFarland standard)

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Positive control (fungal inoculum without Piperalin)

-

Negative control (broth medium only)

-

Solvent control (fungal inoculum with the same concentration of solvent used for Piperalin)

Procedure:

-

Preparation of Piperalin Dilutions: A serial two-fold dilution of the Piperalin stock solution is prepared in the 96-well plates using the broth medium to achieve a range of desired concentrations.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungus being tested (e.g., 35°C for 24-48 hours for Candida species).

-

MIC Determination: The MIC is visually determined as the lowest concentration of Piperalin that causes a significant inhibition of fungal growth compared to the positive control.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been established.

Materials:

-

Agar plates (e.g., Sabouraud Dextrose Agar)

-

Micropipettes

Procedure:

-

Subculturing: An aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that shows no visible growth in the MIC assay.

-

Plating: The aliquot is spread onto the surface of an agar plate.

-

Incubation: The plates are incubated under the same conditions as the MIC assay.

-

MFC Determination: The MFC is the lowest concentration of Piperalin that results in no fungal growth on the agar plate.

Caption: Experimental workflow for determining MIC and MFC of Piperalin.

Conclusion

Piperalin is an established fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. While its efficacy against powdery mildews is known, a broader, publicly available dataset on its in vitro antifungal spectrum against a diverse range of fungal species is currently lacking. The standardized protocols provided in this guide offer a framework for researchers to conduct further investigations to expand our understanding of Piperalin's full antifungal potential. Such studies would be invaluable for the potential repositioning or development of Piperalin for other antifungal applications.

References

The Impact of Piperalin on Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperalin, a piperidine-based fungicide, demonstrates potent antifungal activity primarily through the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides an in-depth analysis of piperalin's mechanism of action, focusing on its effects on fungal cell membrane integrity. We will explore its specific molecular target, present available quantitative data, and detail relevant experimental protocols. To provide a broader context on the potential effects of piperidine-related compounds on fungal membranes, this guide also includes a comparative overview of the effects of piperine, a structurally related natural alkaloid.

Introduction

The fungal cell membrane is a vital structure that not only acts as a physical barrier but also plays crucial roles in nutrient uptake, signaling, and maintaining cellular homeostasis. Its unique composition, particularly the presence of ergosterol instead of cholesterol, makes it an attractive target for antifungal drug development. Piperalin is a fungicide that effectively controls powdery mildews by interfering with the integrity of the fungal cell membrane. Understanding the precise molecular mechanisms of piperalin is essential for the development of new, more effective antifungal agents and for managing the emergence of resistance.

Piperalin's Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of piperalin stems from its inhibition of a key enzyme in the ergosterol biosynthesis pathway: sterol Δ8→Δ7-isomerase .[1] This enzyme catalyzes the conversion of fecosterol to episterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of the toxic intermediate Δ8-sterols within the fungal cell membrane.[1] This disruption of the normal sterol profile alters membrane fluidity and permeability, ultimately leading to the cessation of fungal growth.

Quantitative Data on Piperalin's Antifungal Activity

The following table summarizes the effective concentration of piperalin that causes a 50% reduction in the growth rate (EC50) of wild-type and piperalin-resistant mutants of the fungus Ustilago maydis.

| Fungal Strain | Genotype | EC50 of Piperalin (µg/mL) | Resistance Factor (Rf) |

| Ustilago maydis | Wild-type | 0.37 | 1 |

| Ustilago maydis | U/ppl-1B mutant | 3.0 | ~8 |

| Ustilago maydis | U/ppl-2 mutant | 20.0 | ~54 |

| Ustilago maydis | U/ppl-1A mutant | 50.0 | ~135 |

Data sourced from Markoglou, A.N. and Ziogas, B.N. (2002) Genetic Control of Resistance to the Piperidine Fungicide Piperalin in Ustilago maydis. European Journal of Plant Pathology, 108, 21-30.

Visualizing the Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway and highlights the specific step inhibited by piperalin.

Broader Effects on Fungal Cell Membrane Integrity: A Comparative Look at Piperine

While the primary target of piperalin is well-defined, there is limited publicly available data on its broader effects on fungal cell membrane integrity, such as direct membrane permeabilization or effects on membrane potential. However, extensive research on the related compound, piperine , provides valuable insights into how this class of molecules can interact with and disrupt fungal membranes. It is crucial to note that the following data pertains to piperine and not piperalin, and serves as a comparative reference.

Piperine has been shown to induce a range of effects on the fungal cell membrane, leading to a loss of integrity and ultimately cell death. These effects include:

-

Increased Membrane Permeability: Piperine can directly interact with the lipid bilayer, leading to increased permeability and the leakage of intracellular components.

-

Disruption of Mitochondrial Membrane Potential: By affecting the integrity of mitochondrial membranes, piperine can dissipate the proton gradient, leading to a loss of ATP production and the induction of apoptosis.

-

Inhibition of Biofilm Formation: Piperine can interfere with the formation of fungal biofilms, which are critical for the virulence of many pathogenic fungi.

Quantitative Data on Piperine's Antifungal and Membrane-Disrupting Effects

The following table summarizes key quantitative data on the effects of piperine on various fungal species.

| Fungal Species | Assay | Result |

| Candida albicans (Fluconazole-sensitive) | Minimum Inhibitory Concentration (MIC80) | 1024 µg/mL |

| Candida albicans (Fluconazole-resistant) | Minimum Inhibitory Concentration (MIC80) | 512 µg/mL |

| Botrytis cinerea | EC50 | 58.66 µg/mL |

Data sourced from various studies on piperine's antifungal activity.

Experimental Protocols

This section details the methodologies for key experiments to assess the effects of compounds like piperalin on fungal cell membrane integrity.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and analyzing the sterol composition of fungal cells treated with an antifungal agent.[2][3]

Objective: To determine the qualitative and quantitative changes in the sterol profile of a fungus upon treatment with piperalin.

Methodology:

-

Fungal Culture and Treatment:

-

Grow the target fungus in a suitable liquid medium to the mid-logarithmic phase.

-

Introduce piperalin at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) to the cultures. Include a solvent control (without piperalin).

-

Incubate the cultures for a defined period.

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal mycelia by filtration or centrifugation.

-

Wash the mycelia with sterile distilled water.

-

Perform alkaline saponification of the dried mycelia using ethanolic potassium hydroxide to release the sterols from their esterified forms.

-

-

Sterol Extraction:

-

Extract the non-saponifiable lipids (containing the sterols) from the saponified mixture using an organic solvent such as n-hexane or petroleum ether.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

-

To improve the volatility and thermal stability of the sterols for GC analysis, derivatize the extracted sterols to form trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Dissolve the dried sterol extract (or derivatized sterols) in a suitable solvent.

-

Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separate the different sterols based on their retention times on the GC column.

-

Identify the individual sterols by comparing their mass spectra with known standards and spectral libraries.

-

Quantify the amount of each sterol by integrating the peak areas and comparing them to an internal standard.

-

Cell-Free Assay for Sterol Δ8→Δ7-Isomerase Inhibition

This protocol describes a general approach for a cell-free assay to directly measure the inhibitory effect of piperalin on its target enzyme.

Objective: To quantify the direct inhibition of sterol Δ8→Δ7-isomerase activity by piperalin.

Methodology:

-

Preparation of Fungal Microsomes:

-

Grow the target fungus in a large volume of liquid culture.

-

Harvest the mycelia and disrupt the cells using methods such as grinding with liquid nitrogen, bead beating, or enzymatic digestion followed by osmotic lysis.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in membrane-bound enzymes, including sterol Δ8→Δ7-isomerase.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the fungal microsomes, a suitable buffer, and the substrate for the enzyme (e.g., radiolabeled fecosterol or a fluorescent analog).

-

Add varying concentrations of piperalin to the reaction mixtures. Include a control without the inhibitor.

-

Incubate the reactions at an optimal temperature for a specific duration.

-

-

Product Detection and Quantification:

-

Stop the enzyme reaction.

-

Extract the lipids from the reaction mixture.

-

Separate the substrate and the product of the reaction (episterol) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed. If a radiolabeled substrate was used, this can be done by scintillation counting. If a fluorescent analog was used, fluorometry can be employed.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of piperalin.

-

Determine the IC50 value (the concentration of piperalin that causes 50% inhibition of the enzyme activity).

-

Assessment of Fungal Membrane Permeability using Propidium Iodide

This protocol, widely used for assessing membrane integrity, can be applied to investigate if piperalin has direct membrane-damaging effects.

Objective: To determine if piperalin causes permeabilization of the fungal plasma membrane.

Methodology:

-

Fungal Cell Preparation:

-

Grow the fungal cells to the desired growth phase and harvest them by centrifugation.

-

Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in the same buffer to a specific density.

-

-

Treatment and Staining:

-

Treat the fungal cell suspension with different concentrations of piperalin.

-

Add propidium iodide (PI) to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalates with DNA, emitting a red fluorescence.

-

Incubate the cells in the dark for a defined period.

-

-

Analysis:

-

Analyze the fluorescence of the cell suspension using a fluorometer, fluorescence microscope, or flow cytometer.

-

An increase in red fluorescence in the piperalin-treated cells compared to the untreated control indicates an increase in membrane permeability.

-

Measurement of Mitochondrial Membrane Potential using Rhodamine 123

This protocol can be used to assess the impact of piperalin on mitochondrial function.

Objective: To determine if piperalin disrupts the mitochondrial membrane potential in fungal cells.

Methodology:

-

Fungal Cell Preparation and Treatment:

-

Prepare and treat the fungal cells with piperalin as described in the previous protocol.

-

-

Staining:

-

After treatment, wash the cells and resuspend them in a buffer containing Rhodamine 123. Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria with an active membrane potential.

-

Incubate the cells to allow for dye uptake.

-

-

Analysis:

-

Wash the cells to remove any excess dye.

-

Measure the fluorescence of the cells using a fluorometer or flow cytometer.

-

A decrease in fluorescence in the piperalin-treated cells compared to the control indicates a disruption of the mitochondrial membrane potential.

-

Signaling Pathways

Currently, there is no direct evidence in the public domain linking piperalin to the modulation of specific signaling pathways in fungi. The primary antifungal effect appears to be the direct consequence of ergosterol biosynthesis inhibition and the resulting membrane stress. Further research is required to investigate any potential downstream signaling events that may be triggered by piperalin-induced membrane dysfunction.

Conclusion

Piperalin is a potent fungicide that exerts its primary effect by inhibiting the sterol Δ8→Δ7-isomerase, a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising the integrity and function of the fungal cell membrane. While detailed information on its broader membrane-disrupting activities is limited, the study of the related compound piperine suggests that piperidine-based molecules can have multifaceted effects on fungal membranes. The experimental protocols detailed in this guide provide a framework for further investigation into the precise mechanisms of piperalin and for the development of novel antifungal strategies targeting the fungal cell membrane.

References

- 1. researchgate.net [researchgate.net]

- 2. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 3. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Metabolism of Piperalin in Plant Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the comprehensive pharmacokinetics and metabolism of Piperalin specifically within plant models is limited. This guide synthesizes available data on Piperalin's environmental fate, general principles of pesticide behavior in plants, and metabolic pathways of related compounds to construct a scientifically informed overview. The experimental protocols described are based on established methodologies for pesticide analysis in plants and serve as a template for future research.

Introduction

Piperalin is a fungicide from the piperidine class, primarily used to control powdery mildew on ornamental plants in greenhouse settings[1]. As with any agrochemical, understanding its absorption, distribution, metabolism, and excretion (ADME) profile within the target plant is crucial for assessing its efficacy, persistence, and potential phytotoxicity. This document provides an in-depth technical overview of the known and predicted pharmacokinetic and metabolic pathways of Piperalin in plants, based on available data and established principles of xenobiotic detoxification in plant systems.

Chemical and Physical Properties

The behavior of a pesticide within a plant is heavily influenced by its physicochemical properties. Piperalin is a pale yellow, viscous liquid with low water solubility and is miscible in various organic solvents[1][2]. These properties suggest a tendency for absorption and partitioning into lipophilic compartments of the plant, such as cell membranes and the cuticle.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁Cl₂NO₂ | [1] |

| Molecular Weight | 330.2 g/mol | [1] |

| Water Solubility | 20 mg/L (temperature not specified) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.7 | [1] |

| Synonyms | Pipron, 3-(2-Methylpiperidino)propyl 3,4-dichlorobenzoate | [1] |

Pharmacokinetics in Plants: Uptake and Translocation

The movement of pesticides in plants involves absorption (uptake) followed by distribution (translocation) to various tissues.

Uptake

Pesticides can enter plants through various routes, primarily via roots from the soil or through foliage after direct application.

-

Root Uptake : For soil-drench applications, Piperalin's high lipophilicity (Log Kₒw of 4.7) suggests it would readily adsorb to root surfaces and partition into the lipid-rich root cell membranes[3]. However, this same property may limit its movement from the root into the xylem for long-distance transport. The uptake of lipophilic basic fungicides, like those in the morpholine class, has been shown to be highly dependent on the pH of the surrounding medium, which influences their protonation state and subsequent mobility[4].

-

Foliar Uptake : When applied as a foliar spray, Piperalin must penetrate the waxy outer cuticle of the leaf. Its lipophilic nature would facilitate dissolution into the cuticle, but subsequent movement into the aqueous environment of the plant's vascular system may be slower[5].

Translocation

Once absorbed, the distribution of a pesticide within the plant depends on its ability to enter the long-distance transport systems: the xylem (acropetal transport, from roots to shoots) and the phloem (symplastic transport, to growing points and roots).

-

Xylem Transport : Water-soluble compounds are more readily transported via the transpiration stream in the xylem[5]. Given Piperalin's low water solubility, its acropetal movement is expected to be limited. Studies on other fungicides have shown that translocation is often restricted to the leaves present at the time of treatment, with little redistribution[6].

-

Phloem Transport : Phloem mobility is crucial for systemic activity against pathogens in new growth. The "ion trap" mechanism suggests that weakly acidic compounds can become trapped in the alkaline environment of the phloem, facilitating their transport[7]. As a basic compound, Piperalin is less likely to be mobile in the phloem.

Metabolism of Piperalin in Plants

Plants have evolved sophisticated detoxification systems to metabolize foreign compounds (xenobiotics), a process generally divided into three phases[8][9]. While specific in planta metabolic studies for Piperalin are not available, data from soil metabolism studies provide strong indications of its primary degradation pathway[1][2].

Phase I: Transformation

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH₂, -COOH), typically increasing the molecule's polarity. Based on soil studies, the primary Phase I reaction for Piperalin is the hydrolysis of the ester bond [1][2]. This cleavage yields two major metabolites:

-

3,4-dichlorobenzoic acid (DCBA)

-

3-(2-methylpiperidino)propyl alcohol

References

- 1. Piperalin | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uptake by roots and translocation to shoots of two morpholine fungicides in barley [repository.rothamsted.ac.uk]

- 5. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 6. Translocation, distribution and metabolism of triforine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the Design, Synthesis, Bioactivity and Translocation of the Conjugates of Phenazine-1-carboxylic Acid and N-Phenyl Alanine Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pesticides Toxicity, Removal and Detoxification in Plants: A Review | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

Potential Off-Target Effects of Piperalin in Non-Fungal Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperalin is a fungicide widely used to control powdery mildew on ornamental plants. Its primary mechanism of action in fungi is the inhibition of sterol δ8-δ7-isomerase, an enzyme crucial for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity. While effective against its target organisms, the potential for off-target effects in non-fungal organisms warrants a thorough examination. This technical guide provides an in-depth analysis of the known and potential off-target effects of piperalin, summarizing key toxicological data, detailing experimental protocols for pivotal studies, and illustrating relevant biological pathways. The information presented is intended to inform risk assessment and guide future research into the environmental and physiological impacts of this fungicide.

Introduction

Piperalin, chemically known as 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate, belongs to the piperidine class of fungicides.[1] Its efficacy is rooted in the specific inhibition of a key enzyme in the fungal sterol biosynthesis pathway.[2] However, the introduction of any bioactive compound into the environment raises concerns about its potential interactions with non-target organisms, including mammals, birds, fish, aquatic invertebrates, beneficial insects, plants, and soil microorganisms. Understanding these off-target effects is critical for a comprehensive assessment of its environmental safety profile and for the development of more selective and sustainable disease control strategies.

Primary Mechanism of Action in Fungi

Piperalin's fungicidal activity stems from its potent inhibition of the enzyme sterol δ8-δ7-isomerase.[2] This enzyme catalyzes a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes that regulates fluidity, permeability, and the function of membrane-bound proteins. By inhibiting this enzyme, piperalin disrupts the production of ergosterol, leading to the accumulation of aberrant sterols, which in turn compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2]

Potential Off-Target Effects in Non-Fungal Organisms

While piperalin is designed to be specific to a fungal enzyme, its chemical structure allows for potential interactions with other biological molecules in non-target organisms. The following sections detail the known and potential off-target effects across various classes of organisms.

Vertebrates (Mammals and Birds)

Toxicology Profile: Acute toxicity studies in laboratory animals indicate that piperalin has low to moderate acute toxicity via the oral route.[2] It is not a skin sensitizer but can cause moderate to severe skin irritation.[2][3]

Potential for Endocrine Disruption: While no direct studies have conclusively identified piperalin as an endocrine disruptor, its chemical structure contains features that are common in some compounds known to interact with the endocrine system.[4][5] The dichlorinated benzene ring, for instance, is a moiety found in various environmental contaminants with endocrine-disrupting properties. Further investigation into piperalin's potential to bind to nuclear receptors, such as the estrogen or androgen receptors, is warranted.[6][7][8][9][10]

Aquatic Organisms (Fish and Invertebrates)

Piperalin is classified as highly toxic to fish and moderately toxic to aquatic invertebrates.[3] This highlights the significant risk piperalin poses to aquatic ecosystems if it enters waterways. The exact molecular mechanism of this toxicity is not well-defined but is likely related to the disruption of essential physiological processes.

Beneficial Insects

Data on the direct toxicity of piperalin to beneficial insects such as pollinators and predators is limited. However, it is classified as practically non-toxic to honey bees on an acute contact exposure basis. Further research is needed to assess the sublethal effects and the impact on a broader range of beneficial insect species.[11][12]

Plants

There is a lack of specific data on the phytotoxicity of piperalin. As a fungicide applied to ornamental plants, it is expected to have low phytotoxicity to the treated species. However, its effects on other non-target plants are not well-documented.

Soil Microorganisms

The introduction of fungicides into the soil can alter the composition and function of microbial communities, potentially impacting soil health and nutrient cycling.[13][14] Piperalin is expected to be immobile in soil and biodegrades, with hydrolysis being a key degradation pathway.[2] The impact of piperalin and its degradates on soil microbial enzyme activities and community structure requires further investigation.[15][16][17]

Quantitative Ecotoxicological Data

The following tables summarize the available quantitative data on the toxicity of piperalin and its primary degradate, 3,4-dichlorobenzoic acid, to various non-fungal organisms.

Table 1: Acute Toxicity of Piperalin to Non-Fungal Organisms

| Organism Class | Species | Endpoint | Value | Reference |

| Mammals | Rattus norvegicus (Fischer 344 Rat) - female | Oral LD50 | 800 mg/kg | [2] |

| Rattus norvegicus (Fischer 344 Rat) - male | Oral LD50 | 1419 mg/kg | [2] | |

| Rattus norvegicus (Fischer 344 Rat) | Inhalation LC50 | >0.5 mg/L | [2] | |

| Birds | Colinus virginianus (Northern Bobwhite Quail) | Dietary LC50 | >5,380 mg/kg-diet | |

| Fish | Lepomis macrochirus (Bluegill sunfish) | 96-hour LC50 | 0.77 mg/L | [2] |

| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-hour EC50 | 1.89 mg/L | [2] |

| Insects | Apis mellifera (Honey Bee) | Contact LD50 | >36.26 µ g/bee |

Table 2: Toxicity of 3,4-Dichlorobenzoic Acid (Piperalin Degradate)

| Organism Class | Species | Endpoint | Value | Reference |

| Microorganisms | Brevibacterium spp. | Growth Inhibition | Concentration-dependent | [18] |

| General | - | Skin Irritation | Causes skin irritation | [19][20][21][22] |

| - | Eye Irritation | Causes serious eye irritation | [19][20][21][22] |

Experimental Protocols

The following are detailed methodologies for key toxicological studies cited in this guide, based on established regulatory guidelines.

Acute Oral Toxicity Study in Rats (Up-and-Down Procedure - UDP)

-

Test Guideline: OECD Test Guideline 425; EPA Health Effects Test Guidelines OPPTS 870.1100.

-

Test Animals: Healthy, young adult rats (e.g., Fischer 344), nulliparous and non-pregnant females. Animals are randomly assigned to treatment groups.

-

Housing and Feeding: Animals are housed in individual cages under controlled conditions (temperature, humidity, light cycle). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage using a stomach tube. The volume administered is based on the animal's body weight. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of mortality.

Acute Dermal Irritation/Corrosion Study in Rabbits

-

Test Guideline: OECD Test Guideline 404; EPA Health Effects Test Guidelines OPPTS 870.2500.

-

Test Animals: Healthy, young adult albino rabbits with intact skin.

-

Preparation of Test Area: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of Test Substance: A measured amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observations: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal at the specified time points to determine the primary irritation index and classify the substance's irritation potential.

Environmental Fate and Degradation

Piperalin is expected to be immobile in soil. Its degradation in the environment is primarily driven by hydrolysis, which breaks the ester linkage to form two major degradates: 3,4-dichlorobenzoic acid (DCBA) and 3-(2-methylpiperidino)propyl alcohol.[3] The toxicity of these degradates is an important consideration in the overall environmental risk assessment of piperalin.

Conclusion and Future Directions

Piperalin is an effective fungicide with a well-defined primary mechanism of action in target organisms. However, this technical guide highlights the existing data and significant data gaps concerning its off-target effects in non-fungal organisms. The high toxicity of piperalin to aquatic life is a key concern. While acute toxicity in mammals and birds appears to be low to moderate, the potential for chronic effects and endocrine disruption remains an area for further investigation.

Future research should focus on:

-

Elucidating specific molecular off-target interactions in vertebrates, invertebrates, and plants to better understand the mechanisms of toxicity.

-

Investigating the potential for endocrine disruption through in vitro and in vivo assays targeting nuclear receptor binding and steroidogenesis.

-

Assessing the chronic toxicity of piperalin and its degradates to a wider range of non-target organisms.

-

Characterizing the impact of piperalin on soil microbial communities and their enzymatic activities to understand its effects on soil health.

A more complete understanding of the off-target effects of piperalin will enable a more robust and scientifically sound assessment of its environmental risks and will aid in the development of safer and more sustainable agricultural practices.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Piperalin | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. iehconsulting.co.uk [iehconsulting.co.uk]

- 5. Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic activation of human pregnane X receptor by binary cocktails of pharmaceutical and environmental compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical manipulation of an activation/inhibition switch in the nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ipmguidelinesforgrains.com.au [ipmguidelinesforgrains.com.au]

- 12. hin.com.au [hin.com.au]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Interaction Effects of Selected Pesticides on Soil Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microbial Diversity and Enzyme Activity as Indicators of Permethrin-Exposed Soil Health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jbarbiomed.com [jbarbiomed.com]

- 19. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. hpc-standards.com [hpc-standards.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

Molecular Docking Studies of Piperalin with Sterol Biosynthesis Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual framework for conducting molecular docking studies of Piperalin, a known fungicide, with key enzymes in the fungal sterol biosynthesis pathway. While specific experimental docking data for Piperalin is not extensively available in publicly accessible literature, this document serves as a detailed protocol and guide for performing such in-silico analyses. It outlines the theoretical background, experimental workflows, data presentation strategies, and provides illustrative examples based on docking studies of other fungicides targeting the same enzymatic pathway.

Introduction to Piperalin and Sterol Biosynthesis Inhibition

Piperalin is a fungicide recognized for its efficacy against powdery mildews. Its mechanism of action involves the inhibition of ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. One of the key enzymes inhibited by Piperalin is sterol Δ8→Δ7-isomerase, a critical enzyme in the later stages of the ergosterol biosynthesis pathway.[1] The disruption of this pathway is a common strategy for many antifungal drugs.[2][3]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, Piperalin) when bound to the active site of a target protein (a sterol biosynthesis enzyme). This method is instrumental in drug discovery for elucidating binding mechanisms, predicting binding affinities, and guiding the development of more potent and specific inhibitors.[4][5]

The Fungal Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a complex multi-step process that converts acetyl-CoA into ergosterol. This pathway is a prime target for antifungal drugs due to the essential role of ergosterol in fungal cell membranes and the differences between the fungal and mammalian sterol biosynthesis pathways. The pathway can be broadly divided into three stages: the mevalonate pathway, the conversion of squalene to lanosterol, and the post-lanosterol modifications leading to ergosterol.

Below is a diagram illustrating the key steps and enzymes involved in the fungal ergosterol biosynthesis pathway, highlighting the potential targets for Piperalin and other antifungal agents.

Experimental Protocols for Molecular Docking

This section provides a detailed, step-by-step protocol for conducting a molecular docking study of Piperalin with a target enzyme from the sterol biosynthesis pathway.

A variety of software packages are available for molecular docking. Commonly used tools include:

-

AutoDock Vina: A widely used open-source program for molecular docking.[6]

-

PyRx: A virtual screening tool that incorporates AutoDock Vina.[6]

-

Schrödinger Suite (Glide): A comprehensive commercial software package for drug discovery.

-

Discovery Studio: A suite of tools for molecular modeling and simulation.

-

PyMOL or Chimera: Molecular visualization systems for analyzing docking results.

-

Obtain the Protein Structure: The three-dimensional structure of the target enzyme is the starting point. These are typically obtained from the Protein Data Bank (PDB). If an experimental structure is not available, a homology model can be generated. For example, the PDB ID for lanosterol 14α-demethylase from Candida albicans is 5v5z.[7]

-

Prepare the Protein: The raw PDB file needs to be prepared for docking. This involves:

-

Removing water molecules, ions, and any co-crystallized ligands.

-

Adding hydrogen atoms, as they are often not resolved in crystal structures.

-

Assigning partial charges to the atoms (e.g., using Gasteiger charges).

-

Repairing any missing residues or atoms.

-

-

Obtain the Ligand Structure: The 2D structure of Piperalin can be obtained from databases like PubChem.

-

Convert to 3D and Optimize: The 2D structure needs to be converted to a 3D conformation. This is followed by an energy minimization step to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the tools within the docking suite.

-

Define Torsional Bonds: The rotatable bonds in the ligand should be defined to allow for conformational flexibility during the docking process.

-

Define the Binding Site: The active site of the enzyme where the ligand is expected to bind must be defined. This is often done by creating a "grid box" that encompasses the active site residues. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the grid box.

-

Run the Docking Algorithm: The docking software will then explore different conformations and orientations of the ligand within the defined binding site. The program uses a scoring function to estimate the binding affinity for each pose.

-

Analyze the Results: The output of the docking simulation will be a set of docked poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the Interactions: The best-docked pose should be visualized in a molecular graphics program to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Compare with Known Inhibitors: If available, the docking results for Piperalin can be compared with those of known inhibitors of the target enzyme to validate the binding mode and relative affinities.

Below is a workflow diagram illustrating the molecular docking process.

Data Presentation

Quantitative data from molecular docking studies should be presented in a clear and structured format to allow for easy comparison and interpretation. Below are example tables with illustrative data for known antifungal agents targeting sterol biosynthesis enzymes. Due to the lack of specific published data for Piperalin, these tables serve as templates for how such data should be presented.

Table 1: Illustrative Docking Results for Lanosterol 14α-demethylase (CYP51)

| Compound | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Piperalin (Hypothetical) | 5v5z | - | - | - |

| Fluconazole (Reference) | 5v5z | -8.5 | TYR132, HIS377 | PHE126, ILE379, MET508 |

| Ketoconazole (Reference) | 5v5z | -10.2 | SER378, MET508 | TYR118, PHE228, ILE304 |

| Itraconazole (Reference) | 5v5z | -11.8 | TYR132, SER378 | PHE230, ILE379, MET508 |

Note: The binding energies and interacting residues for the reference compounds are representative and may vary depending on the specific docking software and parameters used.

Table 2: Illustrative Docking Results for Squalene Epoxidase (Erg1)

| Compound | PDB ID / Homology Model | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Piperalin (Hypothetical) | e.g., 6C6N (human) | - | - | - |

| Terbinafine (Reference) | 6C6N (human) | -9.1 | TYR90, GLN101 | PHE199, LEU203, TRP209 |

| Naftifine (Reference) | 6C6N (human) | -8.7 | TYR90 | PHE199, LEU203, PRO210 |

Note: As with Table 1, these values are for illustrative purposes.

Table 3: Illustrative Docking Results for Sterol Δ8→Δ7-isomerase (Erg2)

| Compound | Homology Model | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Piperalin (Hypothetical) | Model of C. albicans Erg2 | - | - | - |

| Fenpropimorph (Reference) | Model of C. albicans Erg2 | -7.9 | ASP120, TYR154 | ILE65, PHE110, TRP201 |

Conclusion and Future Directions

This technical guide provides a detailed framework for conducting molecular docking studies of Piperalin with sterol biosynthesis enzymes. While there is a clear indication from existing literature that Piperalin inhibits this pathway, detailed in-silico studies are needed to elucidate the precise molecular interactions.[1]

Future research should focus on performing the molecular docking simulations outlined in this guide to predict the binding modes and affinities of Piperalin with key enzymes such as sterol Δ8→Δ7-isomerase, lanosterol 14α-demethylase, and squalene epoxidase. These computational predictions should then be validated through in-vitro enzyme inhibition assays and crystallographic studies to confirm the binding interactions. Such studies will not only provide a deeper understanding of Piperalin's mechanism of action but also pave the way for the structure-based design of novel and more potent antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases | MDPI [mdpi.com]

- 3. apsnet.org [apsnet.org]

- 4. mdpi.com [mdpi.com]

- 5. Computer-Aided Drug Discovery in Plant Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Testing Piperalin Efficacy Against Powdery Mildew

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperalin is a fungicide known for its efficacy in controlling powdery mildew on ornamental plants.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, specifically targeting the sterol Δ8->Δ7-isomerase, which disrupts fungal cell membrane integrity.[1][2] Piperalin is recognized as a fast-acting, eradicant fungicide, providing rapid control of existing powdery mildew infections.[3][4] This document provides detailed protocols for testing the efficacy of Piperalin against powdery mildew through in vitro and in vivo assays, along with methods for quantitative data analysis and an overview of relevant plant defense signaling pathways.

Quantitative Data Summary

The publicly available quantitative data on Piperalin's efficacy is limited. The following table summarizes the available information. Further research is needed to establish a more comprehensive dose-response profile for various powdery mildew species.

| Parameter | Organism | Host Plant | Efficacy | Application Rate | Citation |

| Disease Symptom Reduction | Powdery Mildew | Greenhouse Roses | 85% reduction one day after treatment | Not specified in study | [5] |

| Recommended Application Rate | Powdery Mildew | Ornamentals | Not applicable | 4 - 8 fl. oz. per 100 gallons |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for fungicide efficacy testing against powdery mildew and can be adapted for specific research needs.

In Vitro Efficacy Testing: Detached Leaf Assay

This assay provides a rapid and controlled method for evaluating the efficacy of Piperalin in preventing or eradicating powdery mildew on leaf tissue.[6][7]

Materials:

-

Healthy, young, fully expanded leaves from a susceptible host plant (e.g., rose, cucumber).

-

Piperalin stock solution of known concentration.

-

Sterile distilled water.

-

Tween 20 or other suitable surfactant.

-

Petri dishes (100 mm).

-

Sterile filter paper or water agar (1-2%).

-

Powdery mildew inoculum (fresh conidia).

-

Fine paintbrush or camel hair brush.

-

Incubation chamber with controlled light and temperature.

-

Microscope.

Protocol:

-

Leaf Collection and Sterilization:

-

Collect healthy, undamaged leaves from plants that have not been treated with any fungicides.

-

Surface sterilize the leaves by gently wiping them with 70% ethanol, followed by a rinse with sterile distilled water.

-

Allow the leaves to air dry on sterile filter paper in a laminar flow hood.

-

-

Preparation of Petri Dishes:

-

Place a sterile filter paper in each Petri dish and moisten it with sterile distilled water, or pour a thin layer of water agar.

-

Place the detached leaves with the abaxial (lower) side facing up on the moist filter paper or agar.

-

-

Piperalin Application (Preventative Assay):

-

Prepare a series of Piperalin dilutions from the stock solution in sterile distilled water. It is advisable to include a surfactant like Tween 20 (0.01-0.05%) to ensure even coverage.

-

Apply the different concentrations of Piperalin solution to the leaf surfaces using a fine mist sprayer or by gently spreading a known volume over the leaf surface.

-

Include a control group treated only with sterile distilled water and surfactant.

-

Allow the treated leaves to dry in a laminar flow hood.

-

-

Inoculation:

-

Collect fresh powdery mildew conidia from an infected plant using a fine paintbrush.

-

Gently dust the conidia onto the adaxial (upper) surface of the treated leaves.

-

-

Incubation:

-

Seal the Petri dishes with parafilm to maintain high humidity.

-

Incubate the dishes at 20-25°C with a 12-16 hour photoperiod.

-

-

Data Collection and Analysis:

-

After 7-14 days, assess the disease severity on each leaf. This can be done visually using a rating scale (e.g., 0 = no infection, 1 = 1-25% leaf area covered, 2 = 26-50%, etc.) or by counting the number of powdery mildew colonies.

-

Calculate the percent disease control for each Piperalin concentration compared to the untreated control.

-

If a dose-response is observed, calculate the EC50 value (the concentration of Piperalin that inhibits disease development by 50%).

-

For Eradicant Assay: Inoculate the leaves 24-48 hours before applying the Piperalin treatments to allow the infection to establish.

In Vivo Efficacy Testing: Greenhouse Trial

This protocol outlines a whole-plant assay to evaluate the efficacy of Piperalin under more realistic greenhouse conditions.[8]

Materials:

-

Potted, susceptible host plants of uniform age and size.

-

Piperalin formulation.

-

Pressurized sprayer.

-

Powdery mildew inoculum.

-

Greenhouse with controlled temperature, humidity, and lighting.

Protocol:

-

Plant Preparation and Acclimatization:

-

Grow a sufficient number of healthy plants in individual pots.

-

Acclimatize the plants to the greenhouse conditions for at least one week before starting the experiment.

-

-

Experimental Design:

-

Arrange the plants in a randomized complete block design to minimize the effects of environmental variations within the greenhouse.

-

Include a minimum of 3-4 replicate plants per treatment.

-

Designate treatment groups for different concentrations of Piperalin and an untreated control group.

-

-

Inoculation:

-

Inoculate the plants with powdery mildew by shaking or tapping heavily infected "spreader" plants over the experimental plants to ensure a uniform distribution of conidia.

-

-

Piperalin Application:

-

For a preventative trial, apply Piperalin before inoculation. For an eradicant trial, apply Piperalin after the first symptoms of powdery mildew appear (typically 3-5 days post-inoculation).[3][4]

-

Prepare the desired concentrations of Piperalin in water according to the product label, including any recommended adjuvants.

-